molecular formula C18H15ClN2O2 B2707722 2-(4-chlorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide CAS No. 477850-74-1

2-(4-chlorophenyl)-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

Cat. No.: B2707722
CAS No.: 477850-74-1
M. Wt: 326.78
InChI Key: HUSGONWAXDXNQV-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its role or use in various applications such as pharmaceuticals, agriculture, or industry .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the starting materials, reaction conditions, and the steps involved .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .


Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This includes understanding the conditions under which these reactions occur and the products that are formed .


Physical and Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Novel Synthesis and Reactions

Research has been conducted on synthesizing novel compounds from isoquinoline derivatives, highlighting the versatility of these compounds as starting materials for further chemical synthesis. For example, isoquinolinecarboxamide was used in reactions to afford various heterocyclic compounds, demonstrating the potential of these derivatives in generating diverse chemical structures with potential applications in medicinal chemistry and materials science (R. Zaki et al., 2016).

Characterization and Properties

Further studies include the detailed characterization of synthesized compounds, such as "Methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chloro­phen­yl)-4-cyano-6-hy­droxy-1,6-dimethyl-5,6,7,8-tetra­hydro­isoquinolin-3-yl]sulfan­yl}acetate," where the structural and crystallographic properties were examined. This type of research aids in understanding the physical and chemical properties of these compounds, which is crucial for their application in drug design and development (J. Mague et al., 2017).

Potential Pharmacological Applications

Some derivatives have been investigated for their potential pharmacological properties, including their role in modulating intracellular signaling pathways. For instance, research on "1-(2-Chlorophenyl-N-methylpropyl)-3-isoquinolinecarboxamide" (PK11195) has shown its ability to enhance apoptotic cell death in various cellular models. This compound's effects on cellular calcium signaling provide insights into its potential therapeutic applications in diseases where apoptosis regulation is crucial (M. Campanella, G. Szabadkai, & R. Rizzuto, 2008).

Antimicrobial Activity

Compounds synthesized from isoquinoline derivatives have also been explored for their antimicrobial properties. Research into new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their antimicrobial activities exemplifies the ongoing effort to find novel antimicrobial agents amid rising antibiotic resistance (N. Patel & A. R. Shaikh, 2011).

Safety and Hazards

Safety and hazards analysis involves understanding the potential risks associated with handling or exposure to the compound. This includes toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications or modifications of the compound that could enhance its effectiveness or reduce its side effects .

Properties

IUPAC Name

2-(4-chlorophenyl)-N,N-dimethyl-1-oxoisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-20(2)17(22)16-11-21(13-9-7-12(19)8-10-13)18(23)15-6-4-3-5-14(15)16/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSGONWAXDXNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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